molecular formula C12H19IO3 B13492195 Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13492195
M. Wt: 338.18 g/mol
InChI Key: JIHGTKAVGKXVKX-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a chemical compound with the molecular formula C12H19IO3. It is a member of the bicyclic compounds, specifically the oxabicyclohexane family. This compound is characterized by its unique structure, which includes an iodomethyl group, a propyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method is the photochemical [2 + 2] cycloaddition reaction, which is used to create the bicyclic core structure. This reaction involves the use of light to induce the formation of the bicyclic ring system from simpler precursors .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced chemical engineering techniques can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or reduced forms of the compound.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bicyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it valuable for various research applications.

Properties

Molecular Formula

C12H19IO3

Molecular Weight

338.18 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C12H19IO3/c1-3-5-9-12(10(14)15-4-2)6-11(7-12,8-13)16-9/h9H,3-8H2,1-2H3

InChI Key

JIHGTKAVGKXVKX-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2(CC(C2)(O1)CI)C(=O)OCC

Origin of Product

United States

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